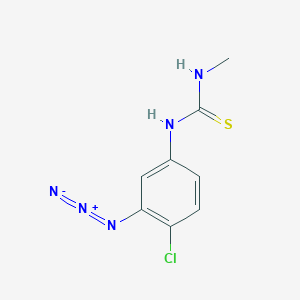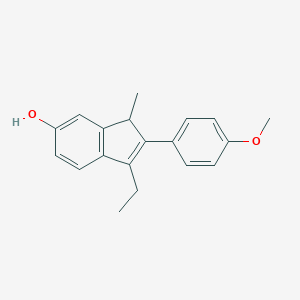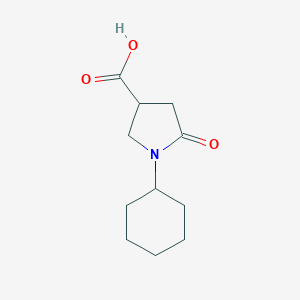
(6-Chloropyridazin-3-YL)(phenyl)methanone
Overview
Description
“(6-Chloropyridazin-3-YL)(phenyl)methanone” is a synthetic compound that has been studied for its structural and conformational properties . It is a nitrogen-containing heterocycle, which are important building blocks in natural molecular structures and synthetic chemistry .
Synthesis Analysis
This compound has been synthesized and its two stable forms were isolated . The synthesis involved B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model .Molecular Structure Analysis
The establishment of the structures of the two stable forms of “(6-Chloropyridazin-3-YL)(phenyl)methanone” was achieved through B3LYP geometry and energy and GIAO/B3LYP NMR calculations of possible conformers using the polarizable continuum model . The differences in calculated spectra allowed the attribution of calculated structures and obtained substances by their 1H and 13C NMR .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(6-Chloropyridazin-3-YL)(phenyl)methanone” were analyzed using B3LYP geometry and energy and GIAO/B3LYP NMR calculations . The conformer ratio correlates with their calculated Gibbs energies .Scientific Research Applications
Synthesis and Structural Analysis
- A compound related to (6-Chloropyridazin-3-YL)(phenyl)methanone, 3-(6-Chloropyridazin-3-yl)-3,4-dihydropyridazino[4,5-b]quinoxalin-2(1H)-ylmethanone, was synthesized, and its conformations were analyzed using B3LYP geometry, energy, and GIAO/B3LYP NMR calculations. The study revealed two stable forms of the compound (Karkhut et al., 2014).
Corrosion Inhibition
- A structurally similar compound, 2(-4(chloro phenyl-1Hbenzo[d]imidazol)-1-yl)phenyl)methanone, was synthesized and tested as a corrosion inhibitor for mild steel in acidic medium. It showed significant inhibition properties, reaching an efficiency value of 98.9% at 10-3 M concentration (Fergachi et al., 2018).
Molecular Structure and Antimicrobial Activity
- Another related molecule, 3-(4-Chlorophenyl)-5-[4-propan-2-yl) phenyl-4, 5-dihydro-1H-pyrazol-1-yl] (pyridin-4-yl) methanone, was studied for its molecular structure, spectroscopic properties, and antimicrobial activity. This compound showed antibacterial and antifungal effects, supported by molecular docking simulations (Sivakumar et al., 2021).
Structural Characterization
- The crystal and molecular structure of a side product in benzothiazinone synthesis, which is related to (6-Chloropyridazin-3-YL)(phenyl)methanone, was reported. This study contributes to the understanding of the structural properties of compounds in this class (Eckhardt et al., 2020).
Antimicrobial and Antioxidant Activities
- Synthesized derivatives of similar compounds have been explored for their antimicrobial, antioxidant, and insect antifeedant activities. These studies indicate potential biological activities of these compounds in various fields (Thirunarayanan, 2014; 2016)(Thirunarayanan, 2016).
Molecular Docking Studies
- Docking studies of related compounds have been carried out to understand their antibacterial activity. These studies assist in predicting the potential efficacy of these compounds against bacterial strains (Shahana & Yardily, 2020).
Safety and Hazards
properties
IUPAC Name |
(6-chloropyridazin-3-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-10-7-6-9(13-14-10)11(15)8-4-2-1-3-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFUHUTIFOIHZGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433784 | |
| Record name | (6-CHLOROPYRIDAZIN-3-YL)(PHENYL)METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloropyridazin-3-YL)(phenyl)methanone | |
CAS RN |
146233-32-1 | |
| Record name | (6-CHLOROPYRIDAZIN-3-YL)(PHENYL)METHANONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




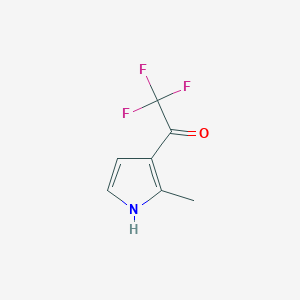
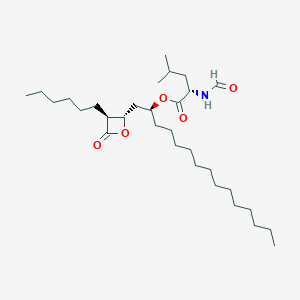


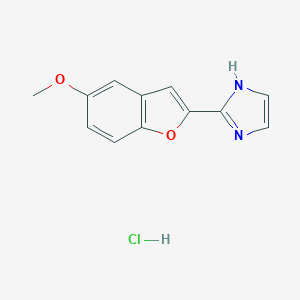

![N-[1-(Aminomethyl)cyclohexyl]aniline](/img/structure/B119247.png)


